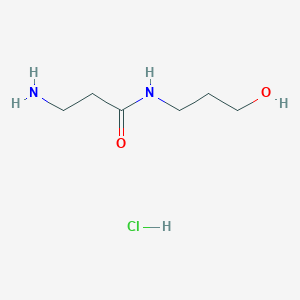

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride

Übersicht

Beschreibung

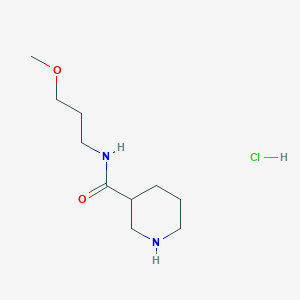

“3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride”, also known as AHPP HCl, is a chemical compound commonly used in the field of scientific research. It has a molecular formula of C6H15ClN2O2 and a molecular weight of 182.65 g/mol.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Studies

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride derivatives have been investigated for their anticonvulsant properties. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides, synthesized through an uncatalysed amine exchange reaction, were effective against seizures in mice models. These compounds demonstrated greater potency than standard drugs like phenytoin and valproate, indicating potential use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Synthetic Pathways in Chemistry

3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride served as a key intermediate in synthesizing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This demonstrates its role in the development of alternative synthetic routes for amino acids and their derivatives (García-Martín, Báñez, & Galbis, 2001).

Muscle Relaxant and Anticonvulsant Activities

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives exhibit significant muscle relaxant and anticonvulsant activities. The structural and functional relationship of these compounds was studied, emphasizing the effects of the 3-amino moiety and isoxazolyl 5-amino group substitutions (Tatee et al., 1986).

Nucleophilic Opening and Recyclization Approaches

In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride derivatives play a critical role. These methods involve nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring (Lim, Tan, Tiekink, & Dolzhenko, 2018).

Polymer Synthesis

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride derivatives were utilized in synthesizing alpha, beta-poly (3-hydroxypropyl, propyl)-DL-asparamide, a biodegradable condensation polymer. The synthesis process involved using DL-aspartic-acid and mixtures of 3-amino-propanol-1 and propylamine, showcasing its application in polymer chemistry (Tang & Chen, 1997).

Investigation in Coordinated Chemistry

The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines demonstrates the application of 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride in coordinated chemistry. These compounds, synthesized through the Mannich reaction, are important for N,O-ligands, particularly in the coordination of first-row transition metals (Olesiejuk et al., 2018).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, starting with the preparation of N-guanidinosuccinimide and reacting with amines, highlights the utility of 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride in facilitating efficient and rapid synthesis methods (Tan, Lim, & Dolzhenko, 2017).

Synthesis of Bonding Agents

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride derivatives are used in the synthesis of new bonding agents, such as 3-(bis(2-hydroxyethyl) amino) propanamide (BEAPAM), synthesized using acrylamide and diethanolamine. This application is crucial in industrial chemistry and material science (Chen Luo-liang, 2010).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-amino-N-(3-hydroxypropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-3-2-6(10)8-4-1-5-9;/h9H,1-5,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUDVBAMGREUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)